Benzyl (3-aminocyclobutyl)carbamate HCl
Description
Significance of Constrained Ring Systems in Chemical Design
Constrained ring systems, such as cyclobutane (B1203170), impart a degree of rigidity to molecular structures that is often desirable in the design of pharmacologically active compounds and other functional molecules. This rigidity can lead to enhanced binding to biological targets and improved metabolic stability.
Small ring amino acid derivatives, including those based on cyclobutane, are valuable building blocks in the synthesis of peptidomimetics and other complex molecules. researchgate.netchemistryviews.orgnih.gov These derivatives allow for the introduction of conformational constraints into peptide backbones, which can lead to the development of peptides with enhanced biological activity and stability. researchgate.net The synthesis of various cyclobutane α-, β-, and γ-amino acids has been a focus of research, highlighting their importance as synthetic intermediates. researchgate.netnih.gov
Role of Carbamate (B1207046) Protecting Groups in Amine Synthesis
The protection of amine functionalities is a critical aspect of multi-step organic synthesis, preventing unwanted side reactions. Carbamates are one of the most widely used classes of protecting groups for amines due to their stability and the variety of conditions available for their removal.
The benzyl (B1604629) carbamate, commonly known as the Cbz or Z group, was introduced by Bergmann and Zervas in the 1930s and revolutionized the field of peptide synthesis. total-synthesis.comnumberanalytics.com It allows for the temporary protection of the amino group of one amino acid while the carboxyl group of another is activated for peptide bond formation. The Cbz group is typically introduced by reacting an amine with benzyl chloroformate in the presence of a base. total-synthesis.comnumberanalytics.com
A key advantage of the Cbz group is its orthogonality with other common protecting groups. total-synthesis.com Orthogonality refers to the ability to selectively remove one protecting group in the presence of others. bham.ac.uk The Cbz group is stable to the acidic and basic conditions often used to remove other protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), respectively. The Cbz group is typically removed by catalytic hydrogenolysis, which does not affect most other protecting groups. total-synthesis.com However, it can also be cleaved by strong acids, which should be considered when designing a synthetic strategy. total-synthesis.comiris-biotech.de
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-(3-aminocyclobutyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-10-6-11(7-10)14-12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,13H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVPTTZDQSXFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989638-13-2 | |
| Record name | rac-benzyl N-[(1s,3s)-3-aminocyclobutyl]carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Reactivity of Benzyl 3 Aminocyclobutyl Carbamate Hcl
Deprotection Strategies for the Cbz Group
The carboxybenzyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis. Its removal is a critical step in synthetic pathways to reveal the amine for further functionalization. Several strategies have been developed for its cleavage, each with distinct mechanisms and applications.
Catalytic Hydrogenolysis (e.g., Pd/C, H₂)
Catalytic hydrogenolysis is the most common and efficient method for the deprotection of the Cbz group. taylorfrancis.commissouri.edu This method involves the cleavage of the carbon-oxygen bond in the benzyl (B1604629) portion of the carbamate (B1207046) using molecular hydrogen (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). taylorfrancis.comresearchgate.net
The reaction proceeds via a two-step mechanism. Initially, the catalytic hydrogenolysis of the benzyloxy group occurs, leading to the formation of toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.com This intermediate subsequently undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide. taylorfrancis.comtotal-synthesis.com The reaction is generally clean, with the byproducts being volatile (toluene and CO₂), which simplifies product isolation. total-synthesis.com The process is typically carried out under mild conditions, such as atmospheric pressure of hydrogen at room temperature. missouri.edu
Table 1: Typical Conditions for Catalytic Hydrogenolysis of Cbz Group
| Parameter | Condition | Source(s) |
|---|---|---|
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | taylorfrancis.commissouri.edu |
| Hydrogen Source | H₂ gas (1 atm to 40 psi) | missouri.edufishersci.co.uk |
| Solvent | Alcohols (Methanol, Ethanol) | missouri.edufishersci.co.uk |
| Temperature | Room Temperature | missouri.edu |
| Byproducts | Toluene, Carbon Dioxide | taylorfrancis.comtotal-synthesis.com |
Transfer hydrogenation offers an alternative to using gaseous H₂, employing hydrogen donors like ammonium (B1175870) formate (B1220265) (HCONH₄) in the presence of Pd/C. researchgate.net This can be particularly advantageous for laboratory-scale synthesis.
Acid-Mediated Deprotection Mechanisms
While the Cbz group is generally stable to many acidic conditions, it can be cleaved under harsh acidic treatments. total-synthesis.com Strong acids such as hydrogen bromide (HBr) in acetic acid or excess hydrochloric acid (HCl) can mediate the deprotection. total-synthesis.com
The mechanism involves the protonation of the carbamate's carbonyl oxygen, which makes the benzyl group susceptible to nucleophilic attack by the acid's conjugate base (e.g., Br⁻). This results in an SN2-type displacement, releasing benzyl bromide and the unstable carbamic acid, which then decarboxylates to the free amine. total-synthesis.com However, these conditions are often harsh and can be incompatible with other acid-sensitive functional groups within the molecule. nih.gov Therefore, this method is less frequently employed compared to the milder hydrogenolysis.
Nucleophilic Deprotection Protocols
In cases where catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups (like alkenes or alkynes), nucleophilic deprotection methods can be employed. organic-chemistry.org Certain nucleophiles can attack the carbonyl carbon of the carbamate, leading to the cleavage of the Cbz group. For instance, treatment with 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) can effectively deprotect Cbz-protected amines. organic-chemistry.org This protocol is particularly useful for substrates with sensitive functionalities where hydrogenolysis or strong acid treatment is undesirable. organic-chemistry.org
Reactions Involving the Free Amine Post-Deprotection
Upon successful deprotection of the Cbz group from Benzyl (3-aminocyclobutyl)carbamate, the resulting cis- or trans-1,3-diaminocyclobutane becomes available for a variety of subsequent chemical transformations. The two primary amino groups exhibit typical nucleophilic reactivity.
N-Alkylation and Acylation Reactions
The primary amine generated after deprotection can readily undergo N-alkylation and N-acylation.
N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form a new carbon-nitrogen bond. wikipedia.org This reaction typically results in the formation of secondary or tertiary amines. To achieve selective mono-alkylation, specific strategies may be required to prevent overalkylation, as the resulting secondary amine is often more nucleophilic than the primary amine. wikipedia.org Ruthenium and other transition metal complexes can catalyze the N-alkylation of amines with alcohols, providing an atom-economical alternative to using alkyl halides. nih.gov
N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. This reaction forms an amide bond and is a common method for introducing a wide range of substituents onto the nitrogen atom. The reaction is generally high-yielding and proceeds under mild conditions.
Table 2: Common Reagents for N-Alkylation and Acylation
| Reaction | Reagent Class | Example |
|---|---|---|
| N-Alkylation | Alkyl Halides | Methyl Iodide, Benzyl Bromide |
| Alcohols (with catalyst) | Ethanol, Butanol | |
| N-Acylation | Acyl Chlorides | Acetyl Chloride, Benzoyl Chloride |
Formation of Ureas and Thioureas
The deprotected 3-aminocyclobutylamine can be converted into urea (B33335) and thiourea (B124793) derivatives, which are important functional groups in medicinal chemistry. nih.gov
Urea formation can be achieved through several methods:
Reaction with Isocyanates: This is a direct and efficient method where the primary amine attacks the electrophilic carbon of an isocyanate to form the corresponding substituted urea. commonorganicchemistry.com
Reaction with Carbamates: Amines can react with reactive carbamates to yield ureas. commonorganicchemistry.com
Using Phosgene Equivalents: Reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) can be used to first form a reactive intermediate with the amine, which then reacts with another amine molecule (or a different amine) to form the urea. nih.govcommonorganicchemistry.com
Thiourea formation follows similar principles, using isothiocyanates as the key reagent. The amine's nucleophilic attack on the central carbon of the isothiocyanate yields the thiourea derivative.
These reactions provide a versatile platform for modifying the 1,3-diaminocyclobutane core, enabling the synthesis of a diverse range of derivatives for various applications.
Coupling Reactions in Peptide and Peptidomimetic Synthesis
The presence of a free primary amino group in Benzyl (3-aminocyclobutyl)carbamate allows for its incorporation into peptide chains, leading to the formation of peptidomimetics with constrained conformations. tamu.edunih.gov The rigid cyclobutane (B1203170) scaffold restricts the conformational freedom of the resulting peptide, which can be advantageous for studying protein-protein interactions or for the design of enzyme inhibitors. nih.gov
The coupling of Benzyl (3-aminocyclobutyl)carbamate with amino acids or peptide fragments typically follows standard peptide synthesis protocols. bachem.com The reaction involves the activation of the carboxylic acid group of the coupling partner, followed by nucleophilic attack by the primary amine of the cyclobutane derivative.
Common Coupling Reagents and Conditions:
| Coupling Reagent | Additive | Base | Solvent |
| HATU | HOAt | DIPEA | DMF |
| HBTU | HOBt | DIPEA | DMF |
| EDC | HOBt | NMM | DCM/DMF |
| T3P | - | Pyridine | EtOAc |
Data compiled from general peptide synthesis literature. bachem.com
The choice of coupling reagent and conditions depends on factors such as the steric hindrance of the coupling partners and the desired reaction rate. For instance, uronium-based reagents like HATU and HBTU are known for their high efficiency and are often used for challenging couplings. bachem.com The hydrochloride salt of Benzyl (3-aminocyclobutyl)carbamate needs to be neutralized in situ, typically with a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to liberate the free amine for the coupling reaction.
The resulting peptidomimetics containing the aminocyclobutyl moiety exhibit unique three-dimensional structures. The cyclobutane ring introduces a significant conformational bias, leading to more defined secondary structures, such as β-turns or extended conformations. tamu.edunih.gov This conformational restriction is a key feature in the design of bioactive peptides with improved metabolic stability and receptor-binding affinity. nih.govresearchgate.net
Reactions Involving the Cyclobutane Ring System
Direct functionalization of the C-H bonds of the cyclobutane ring is a powerful strategy to introduce substituents. While specific examples starting from Benzyl (3-aminocyclobutyl)carbamate are not extensively documented, related studies on other cyclobutane derivatives demonstrate the feasibility of such transformations. For instance, rhodium-catalyzed C-H insertion reactions have been used to functionalize arylcyclobutanes at the C3 position. nih.gov This approach allows for the introduction of various aryl groups onto the cyclobutane skeleton.
Another strategy involves the use of directing groups to control the regioselectivity of the C-H functionalization. acs.org Although the carbamate group itself is not a strong directing group for C-H activation, the synthesis of derivatives with appropriate directing groups could enable site-selective functionalization of the cyclobutane ring. The inherent ring strain of the cyclobutane system can also influence its reactivity in such transformations. wikipedia.orgmasterorganicchemistry.com
Derivatization at other positions of the cyclobutane ring often involves starting from a precursor where these positions are already functionalized. For example, the synthesis could commence from a 3-oxocyclobutane derivative. The ketone functionality in Benzyl (3-oxocyclobutyl)carbamate, a related compound, can serve as a handle for various derivatizations. luc.edu
Potential Derivatizations Starting from a Ketone Precursor:
| Reaction | Reagent(s) | Product Type |
| Reductive amination | Amine, NaBH(OAc)₃ | Substituted amine |
| Wittig reaction | Phosphonium ylide | Alkene |
| Grignard reaction | Organomagnesium halide | Tertiary alcohol |
| Aldol condensation | Aldehyde/ketone, base | α,β-Unsaturated ketone |
These reactions would allow for the introduction of a wide range of substituents at the 3-position of the cyclobutane ring, leading to a diverse library of compounds for further biological evaluation. Subsequent reduction of the ketone and conversion to the desired amine stereochemistry would yield derivatives of Benzyl (3-aminocyclobutyl)carbamate.
Stability and Side Reactions of Benzyl (3-aminocyclobutyl)carbamate HCl in Different Media
The stability of Benzyl (3-aminocyclobutyl)carbamate is largely governed by the reactivity of the benzyl carbamate (Cbz) protecting group. The Cbz group is known to be stable under a variety of conditions, but can be cleaved under specific acidic, basic, or reductive environments. masterorganicchemistry.com
The hydrochloride salt form of the compound is generally stable in acidic media. However, strongly acidic conditions can lead to the cleavage of the Cbz group. organic-chemistry.org The rate of cleavage is dependent on the acid concentration and temperature.
In neutral and alkaline solutions, the carbamate is relatively stable. However, prolonged exposure to strong bases can lead to hydrolysis. researchgate.net For some related cyclobutyl carbamates, such as those derived from 3-oxocyclobutanecarboxylic acid, a fragmentation side reaction has been observed, leading to the formation of a benzyl carbamate and a subsequent reaction with an isocyanate intermediate. beilstein-journals.org This suggests that the cyclobutane ring strain might influence the reactivity and stability of the carbamate group. wikipedia.orglibretexts.org
During synthetic transformations, several side reactions can occur. In peptide coupling reactions, epimerization of the chiral center of the coupling partner is a potential side reaction, which can be minimized by the choice of coupling reagents and additives. bachem.com When performing reactions on the cyclobutane ring, care must be taken to avoid conditions that could lead to ring-opening or rearrangement, which can be promoted by the inherent ring strain of the four-membered ring. nih.gov
Summary of Benzyl Carbamate Stability:
| Condition | Stability | Potential Side Reactions/Cleavage |
| Strong Acid (e.g., HBr/AcOH) | Labile | Cleavage to the free amine |
| Mild Acid (e.g., TFA) | Generally stable | Slow cleavage may occur |
| Strong Base (e.g., NaOH) | Moderately stable | Hydrolysis |
| Mild Base (e.g., DIPEA) | Stable | Generally no reaction |
| Hydrogenolysis (e.g., H₂, Pd/C) | Labile | Cleavage to the free amine |
This data is based on the general stability of benzyl carbamates. masterorganicchemistry.com
Applications in Advanced Organic Synthesis As a Building Block
Synthesis of Complex Aminocyclobutane Derivatives
The rigid four-membered ring of the aminocyclobutane scaffold is instrumental in introducing conformational constraints into larger molecules. This property is highly sought after in medicinal chemistry for the design of compounds with specific three-dimensional orientations to interact with biological targets.
Cyclic β-amino acids are of significant interest due to their presence in bioactive natural products and their utility in creating peptides with increased metabolic stability. researchgate.net The aminocyclobutane core of benzyl (B1604629) (3-aminocyclobutyl)carbamate serves as a precursor to novel β-amino acid derivatives. Synthetic strategies often involve the manipulation of the functional groups on the cyclobutane (B1203170) ring to introduce a carboxylic acid moiety, thereby forming a cyclic β-amino acid structure.
Recent advancements have highlighted flow chemistry processes for the synthesis of carbamates and their subsequent elaboration into β-amino acid derivatives. beilstein-journals.orgnih.govucd.ie While not directly starting from benzyl (3-aminocyclobutyl)carbamate HCl, these methods demonstrate the conversion of carbamate-protected intermediates into β-amino acids through reactions like Michael additions. beilstein-journals.orgnih.gov This approach could theoretically be adapted to derivatives of the title compound, showcasing its potential as a starting material for these valuable synthetic targets. The synthesis of hydroxylated β-amino acid derivatives containing eight-membered rings has also been reported, starting from bicyclic β-lactams, further illustrating the importance of cyclic amino acids in synthetic chemistry. beilstein-journals.org
| Starting Material Type | Key Transformation | Product Class | Potential Application |
| Protected Aminocyclobutane | Ring functionalization & Oxidation | Cyclic β-Amino Acid | Peptidomimetics, Drug Design |
| Carbamate (B1207046) Precursors | Michael Addition | β-Amino Acid Derivatives | Pharmaceutical Building Blocks |
| Bicyclic β-Lactams | Ring Opening & Functionalization | Hydroxylated Cyclic β-Amino Acids | Bioactive Molecule Synthesis |
The amino groups on the cyclobutane ring are ideal handles for the construction of fused heterocyclic systems. Through multi-step reaction sequences, the aminocyclobutane core can be annulated to form bicyclic or polycyclic structures containing nitrogen atoms. Such fused systems are common motifs in pharmacologically active compounds. For instance, imidazothiazole and related fused heterobicyclic systems are known for their broad spectrum of physiological activities. nih.gov The synthesis of these complex structures often relies on the strategic reaction of amino-functionalized precursors with various electrophilic reagents. researchgate.netgoogle.com this compound provides a well-defined starting point for synthetic routes leading to novel fused heterocycles where the cyclobutane ring is an integral part of the final structure.
The development of synthetic methods to access spirocyclic and bridged ring systems is a significant area of research, as these three-dimensional structures are of increasing interest in drug discovery. whiterose.ac.uk Strategies for preparing spirocyclic cyclobutanes often involve the functionalization of a pre-existing cyclobutene (B1205218) ring. nih.gov While direct use of this compound in these specific syntheses is not prominently documented, its derivative, Benzyl (3-oxocyclobutyl)carbamate, serves as a key intermediate. medchemexpress.commedchemexpress.combldpharm.com The ketone functionality in this derivative allows for a wide range of transformations, including the formation of spirocycles at the C3 position of the cyclobutane ring through reactions like intramolecular additions or cycloadditions.
Contribution to the Synthesis of Natural Product Analogs and Bioactive Scaffolds (Focus on Synthetic Strategy)
The rigid nature of the cyclobutane ring makes this compound an excellent starting material for the synthesis of analogs of natural products and other bioactive scaffolds where conformational control is key to activity.
The title compound is a valuable intermediate for creating molecules with precisely defined three-dimensional shapes. The cis- or trans- stereochemistry of the amino groups on the cyclobutane ring dictates the spatial orientation of substituents, allowing chemists to design and synthesize complex molecular architectures with high precision. This control is fundamental in building scaffolds that can mimic or block the interactions of biological molecules. The derivatization of carbamate products demonstrates the creation of important chemical building blocks for the pharmaceutical and specialty chemical industries. beilstein-journals.orgnih.gov
One of the most significant applications of this compound is in the synthesis of peptidomimetics. nih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. Incorporating conformationally restricted amino acids is a key strategy in peptidomimetic design. nih.govmdpi.com
Article on this compound Forthcoming Pending Further Research
Initial investigations into the specific applications of this compound reveal a scarcity of detailed, publicly available scientific literature directly corresponding to the requested specialized topics. As a result, a comprehensive and scientifically accurate article meeting the user's strict outline cannot be generated at this time.
While the individual concepts outlined in the user's request are well-established in the broader field of organic chemistry, specific research detailing the use of this compound in these precise contexts is not readily found in accessible journals, patents, or chemical databases.
The requested article structure focused on:
Generation of Compound Libraries for Chemical Biology Studies: General principles of using carbamate-protected building blocks and cyclobutane scaffolds in combinatorial chemistry are known. nih.gov These scaffolds are valuable in drug discovery for creating large libraries of diverse compounds for screening. nih.gov However, no specific studies were identified that explicitly utilize this compound for the generation of a compound library.
Chemo- and Stereoselective Transformations: The stereocontrolled synthesis of substituted cyclobutanes is a significant area of research, with methods developed to control cis and trans isomers. nih.govnih.gov Carbamates are widely used as protecting groups and can influence the stereochemical outcome of reactions. nih.gov Despite this, literature detailing specific chemo- and stereoselective transformations starting from this compound is not apparent.
Role in Directed C-H Functionalization: Directed C-H functionalization is a powerful tool for modifying molecular scaffolds. youtube.com Research has demonstrated the functionalization of cyclobutane rings, often directed by other functional groups like ketones or externally added directing groups. nih.govresearchgate.netresearchgate.net While the carbamate moiety has the potential to act as a directing group, no specific examples of it directing C-H functionalization on the cyclobutyl ring of the title compound have been located.
Stereochemical Purity in Downstream Synthetic Targets: Maintaining stereochemical purity is critical in multi-step synthesis. The rigid, puckered structure of the 1,3-disubstituted cyclobutane core makes it an attractive isostere in medicinal chemistry, where stereochemistry is crucial for biological activity. nih.gov However, studies that begin with a stereochemically pure isomer of this compound and track its influence on the stereochemical purity of subsequent products could not be found.
Structural and Conformational Studies
Spectroscopic Analysis in Elucidating Stereochemistry and Conformation (e.g., NMR, X-ray Diffraction)
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H and ¹³C NMR, would be a primary method for characterizing Benzyl (B1604629) (3-aminocyclobutyl)carbamate HCl in solution. Key parameters such as chemical shifts, coupling constants (³J), and Nuclear Overhauser Effect (NOE) correlations would provide critical insights. For 1,3-disubstituted cyclobutanes, the relative stereochemistry (cis or trans) significantly influences the chemical shifts and coupling constants of the cyclobutyl protons. In a puckered cyclobutane (B1203170) ring, protons can occupy pseudo-axial or pseudo-equatorial positions, leading to distinct coupling patterns that can help elucidate the dominant conformation.
Theoretical Calculations of Structure and Reactivity
In the absence of extensive experimental data, theoretical calculations serve as a powerful predictive tool for understanding molecular structure and properties.
Density Functional Theory (DFT) for Conformational Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for conformational analysis due to its balance of accuracy and computational cost. DFT calculations can be used to:
Optimize Molecular Geometries: Determine the lowest energy (most stable) conformations of both cis and trans isomers of Benzyl (3-aminocyclobutyl)carbamate HCl.
Calculate Relative Energies: Predict the relative stability of different conformers and isomers.
Simulate Spectroscopic Data: Predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computed structures.
For a 1,3-disubstituted cyclobutane, DFT calculations would explore the potential energy surface associated with ring puckering and the rotation of the substituent groups to identify the global and local energy minima.
Investigation of Intramolecular Hydrogen Bonding and Molecular Rigidity
The structure of this compound features potential hydrogen bond donors (the N-H groups of the carbamate (B1207046) and the ammonium (B1175870) group) and acceptors (the carbonyl oxygen of the carbamate). Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations and increasing molecular rigidity.
Theoretical methods, such as DFT, are instrumental in identifying and characterizing these interactions. By analyzing the optimized geometry, one can determine if the distance and angle between a donor and acceptor are favorable for hydrogen bond formation. Computational techniques like Natural Bond Orbital (NBO) analysis can further quantify the strength of such interactions. The presence of a stable intramolecular hydrogen bond would restrict the conformational freedom of the molecule, leading to a more rigid structure. For example, a hydrogen bond between the amino group and the carbonyl oxygen of the carbamate in the cis isomer could significantly influence its preferred conformation.
Influence of Cyclobutane Stereochemistry on Molecular Rigidity and Structural Features
Cis Isomer: In the cis isomer, both the benzyl carbamate and the amino group are on the same face of the cyclobutane ring. This arrangement can lead to steric hindrance between the two bulky groups, potentially forcing the cyclobutane ring into a more puckered conformation to alleviate this strain. Conversely, the proximity of the groups in the cis isomer may allow for stabilizing intramolecular hydrogen bonding, which would increase the rigidity of the molecule.
Trans Isomer: In the trans isomer, the substituents are on opposite faces of the ring. This configuration generally minimizes steric repulsion between the substituents. As a result, the trans isomer might exhibit a different degree of ring puckering compared to the cis isomer. The potential for intramolecular hydrogen bonding is significantly reduced in the trans configuration due to the larger distance between the functional groups.
Interactive Data Table: Predicted Structural Influences
| Feature | Cis Isomer | Trans Isomer |
| Substituent Orientation | Same face of the ring | Opposite faces of the ring |
| Steric Hindrance | Potentially higher | Generally lower |
| Intramolecular H-Bonding | More likely | Less likely |
| Predicted Rigidity | Potentially higher due to H-bonding | Potentially lower |
Conclusion and Future Research Directions
Summary of Current Synthetic Accessibility and Utility
Benzyl (B1604629) (3-aminocyclobutyl)carbamate HCl is a bifunctional organic molecule featuring a cyclobutane (B1203170) scaffold, a primary amine hydrochloride, and a carbamate-protected amine. The cyclobutane ring provides a conformationally restricted, three-dimensional structural motif that is increasingly sought after in medicinal chemistry and materials science. lifechemicals.comnbinno.com The presence of two distinct amino groups—one free (as a salt) and one protected—allows for selective functionalization, making it a valuable synthetic intermediate.
The synthesis of this compound, while not extensively detailed in dedicated publications, can be inferred from established organic chemistry principles and the availability of key precursors. A common synthetic strategy would likely involve the reductive amination of a corresponding ketone, such as Benzyl (3-oxocyclobutyl)carbamate. This precursor is commercially available, suggesting that the synthesis of Benzyl (3-aminocyclobutyl)carbamate HCl is feasible on a laboratory scale. The general utility of carbamates as protecting groups is well-documented; the benzyl carbamate (B1207046) (Cbz) group, in particular, is stable under many reaction conditions but can be readily removed when needed, further enhancing the compound's utility. wikipedia.org
The primary utility of this compound lies in its role as a 1,3-diaminocyclobutane synthon. This structural motif is of interest in drug discovery for its ability to mimic peptide bonds and introduce conformational rigidity into small molecules, potentially improving their pharmacological properties. lifechemicals.com
Table 1: Key Precursors and Synthetic Transformations
| Precursor | Transformation | Reagents (Examples) | Product Type |
|---|---|---|---|
| Benzyl (3-oxocyclobutyl)carbamate | Reductive Amination | NH₃, NaBH₃CN | 3-Aminocyclobutyl)carbamate |
| 3-Aminocyclobutyl)carbamate | Salt Formation | HCl | This compound |
Prospects for Novel Synthetic Methodologies
Future synthetic efforts will likely focus on improving efficiency, stereocontrol, and sustainability. Traditional methods for carbamate synthesis often involve hazardous reagents like phosgene. nih.gov Modern, greener alternatives are gaining prominence.
Carbamate Synthesis: Novel methodologies for carbamate formation that avoid toxic reagents are highly desirable. One promising approach involves the use of carbon dioxide (CO₂) as a C1 source, reacting it with an amine and an alkyl halide. acs.org Another green method utilizes dimethyl carbonate (DMC) in the presence of a reusable catalyst. researchgate.net These methods reduce the environmental impact and improve the safety profile of the synthesis. acs.orgresearchgate.net
Cyclobutane Synthesis: The construction of the cyclobutane ring itself is an area of active research. While [2+2] cycloaddition reactions are a classic method, recent advancements in photochemistry and organocatalysis have enabled more complex and stereoselective syntheses. mdpi.comnih.gov For instance, the contraction of readily accessible pyrrolidine (B122466) rings through iodonitrene chemistry has emerged as a novel, stereoselective route to multi-substituted cyclobutanes. nih.govacs.org Applying such innovative ring-forming or ring-contraction strategies could provide more efficient and stereochemically defined pathways to the cyclobutane core of the target molecule.
Potential for Further Exploration as a Building Block in Complex Molecular Synthesis
The structural characteristics of this compound make it an attractive building block for creating more complex molecules. The differentially protected diamine allows for sequential and site-selective reactions. The primary amine can undergo reactions such as acylation, alkylation, or arylation, while the Cbz-protected amine remains inert. Subsequent deprotection of the Cbz group reveals a second primary amine, which can then be functionalized in a different manner.
This step-wise reactivity is particularly valuable in the synthesis of:
Medicinal Chemistry Scaffolds: Introducing the rigid cyclobutane core into drug candidates can enhance binding affinity and improve pharmacokinetic properties by locking the molecule into a specific bioactive conformation. lifechemicals.com
Asymmetric Catalysis: Chiral derivatives of 1,3-diaminocyclobutane can serve as ligands for transition metal catalysts, enabling a wide range of asymmetric transformations.
Polymer Chemistry: As a diamine monomer, it can be incorporated into polyamides or polyureas. The rigid cyclobutane unit in the polymer backbone could impart unique thermal and mechanical properties to the resulting material. nih.gov
Advanced Stereochemical Control in Synthesis
The 1,3-disubstituted cyclobutane ring in this compound can exist as cis and trans diastereomers. For applications in pharmaceuticals and catalysis, controlling this stereochemistry is crucial. Future research will undoubtedly focus on developing synthetic methods that provide precise control over the stereochemical outcome.
Key areas of development include:
Diastereoselective [2+2] Cycloadditions: Utilizing chiral catalysts or auxiliaries in [2+2] cycloaddition reactions can favor the formation of one diastereomer over another.
Organocatalyzed Reactions: The use of chiral organocatalysts, such as proline derivatives, has been shown to achieve high levels of enantio- and diastereoselectivity in the formation of substituted cyclobutanes. mdpi.com
Stereospecific Ring Contractions: Methods like the contraction of chiral pyrrolidines can transfer the stereochemistry of the starting material to the cyclobutane product with high fidelity. acs.org
Achieving enantiopure forms of the cis and trans isomers would significantly expand the compound's utility, allowing for the systematic investigation of stereochemistry-activity relationships in drug candidates and the development of highly effective asymmetric catalysts.
Table 2: Comparison of Stereoselective Synthetic Strategies
| Method | Key Features | Potential Outcome | Reference |
|---|---|---|---|
| Catalytic [2+2] Cycloaddition | Use of chiral Lewis acids or photoredox catalysts. | Access to specific diastereomers and enantiomers. | mdpi.com |
| Organocatalyzed Aldol Reactions | Desymmetrization of prochiral cyclobutanones. | High diastereo- and enantioselectivity. | mdpi.com |
Applications in Next-Generation Chemical Materials and Research Tools
Beyond its role as a synthetic intermediate, the unique properties of the cyclobutane scaffold open doors to novel applications in materials science and as a specialized research tool.
Advanced Polymers: The incorporation of the strained cyclobutane ring into polymer backbones can create materials with unique properties. For example, cyclobutane-containing polymers have been investigated for their potential as stress-responsive or biodegradable materials. lifechemicals.comnih.gov The inherent rigidity of the ring can also lead to polymers with high thermal stability. researchgate.net
Supramolecular Chemistry: The defined geometry of the cyclobutane ring makes it an excellent scaffold for constructing complex supramolecular assemblies and molecular cages.
Fragment-Based Drug Discovery (FBDD): The compound serves as a source of three-dimensional fragments. In FBDD, small, structurally diverse molecules are screened for weak binding to a biological target. The rigid, non-planar structure of the cyclobutane core is an attractive feature for developing fragments that can explore chemical space more effectively than traditional flat, aromatic compounds. whiterose.ac.uk This can lead to the discovery of novel drug candidates with improved properties.
Q & A
Q. What are the common synthetic routes for Benzyl (3-aminocyclobutyl)carbamate HCl, and what critical steps ensure high yield?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by carbamate protection. For example:
- Cyclobutane Activation : Use of 1,2-bis(trimethylsilyloxy)cyclobutene with HCl in diethyl ether to generate reactive intermediates (e.g., cyclobutanone derivatives) .
- Carbamate Formation : Reaction of the cyclobutylamine intermediate with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to install the carbamate group .
- HCl Salt Formation : Final treatment with HCl in dioxane or methanol to precipitate the hydrochloride salt, ensuring stability and crystallinity .
Purification via silica gel chromatography (Et₂O/hexane) or reverse-phase HPLC is critical for isolating the product (58–67% yield) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies cyclobutyl proton environments (δ 2.05–2.81 ppm for cyclobutane protons) and carbamate carbonyl signals (δ 169–205 ppm) .
- FT-IR : Confirms carbamate C=O stretches (1697–1794 cm⁻¹) and NH vibrations (3054 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 309.07 [M⁺]) and fragmentation patterns validate molecular weight .
Q. What handling and storage conditions are recommended for this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to HCl volatility .
- Storage : Keep in sealed containers under dry, inert conditions (N₂ atmosphere) at 2–8°C. Avoid moisture to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How does cyclobutane ring strain influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The strained cyclobutane ring increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., amide bond formation). However, ring strain also promotes side reactions like ring-opening. Strategies to mitigate this include:
Q. What are the pH-dependent stability profiles of the benzyl carbamate (Cbz) group in this compound?
- Methodological Answer : The Cbz group is stable under acidic conditions (pH < 1) but hydrolyzes in basic or reducing environments:
Q. How can stereochemical integrity be maintained during amide bond formation involving this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)-configured amines) to control stereochemistry .
- Coupling Reagents : Employ EDAC or DCC with catalytic DMAP to minimize racemization during condensation .
- Low-Temperature Monitoring : Track optical rotation or chiral HPLC to detect epimerization early .
Q. How do researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from:
- Reagent Purity : Impurities in cyclobutane precursors (e.g., 1,2-bis(trimethylsilyloxy)cyclobutene) reduce yields. Use freshly distilled reagents .
- Workup Conditions : Incomplete HCl salt precipitation can lead to losses. Optimize solvent polarity (e.g., switch from ether to methanol) .
Validate yields via quantitative NMR or LC-MS against internal standards .
Applications in Drug Discovery
Q. What role does this compound play as a building block in medicinal chemistry?
- Methodological Answer : The cyclobutyl carbamate scaffold is used to:
- Enhance Metabolic Stability : The rigid cyclobutane reduces off-target interactions in protease inhibitors .
- Facilitate Prodrug Synthesis : The Cbz group enables controlled release of active amines via enzymatic cleavage .
Case Study: Condensation with 2-benzyl-3-formamidopropionic acid (via EDAC coupling) generates peptidomimetics with improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
